Naftopidil

Description

This compound has been investigated for the treatment of Disorder of Urinary Stent.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1999 and has 1 investigational indication.

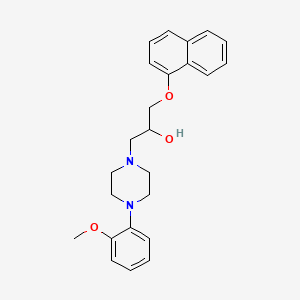

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045176 | |

| Record name | Naftopidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57149-07-2 | |

| Record name | Naftopidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftopidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftopidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | naftopidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naftopidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTOPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naftopidil's Mechanism of Action on Alpha-1D Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of naftopidil, with a specific focus on its interaction with the alpha-1D adrenergic receptor subtype. This compound is a selective alpha-1 adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH).[1][2] Its clinical efficacy, particularly in improving storage symptoms, is attributed to its distinct affinity for the alpha-1D adrenergic receptor.[2][3]

Core Mechanism of Action: Antagonism of Alpha-1D Adrenergic Receptors

This compound functions as a competitive and reversible antagonist at alpha-1 adrenergic receptors.[4] Its therapeutic effects in BPH are primarily mediated by blocking the action of norepinephrine on the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow.[2] The selectivity of this compound for the alpha-1D subtype is a key characteristic that distinguishes it from other alpha-1 blockers.[5][6]

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of this compound for the three subtypes of the alpha-1 adrenergic receptor has been determined in various studies. The data consistently indicates a higher affinity for the alpha-1D subtype.

| Parameter | Receptor Subtype | Value | Species | Source |

| Ki (nM) | α1a | 3.7 | Human (cloned) | [7] |

| α1b | 20 | Human (cloned) | [7] | |

| α1d | 1.2 | Human (cloned) | [7] | |

| Ki (nM) | α1 (prostatic membranes) | 11.6 | Human | [4] |

| Selectivity | α1d vs α1a | ~3-fold higher for α1d | Human (cloned) | [1][4] |

| α1d vs α1b | ~17-fold higher for α1d | Human (cloned) | [1][4] |

Signaling Pathways of the Alpha-1D Adrenergic Receptor

The alpha-1D adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade.

As an antagonist, this compound competitively binds to the alpha-1D adrenergic receptor, preventing the binding of norepinephrine and thereby inhibiting this signaling cascade. This leads to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation.

Experimental Protocols

Detailed, step-by-step protocols for the specific studies that determined the binding affinities and functional effects of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

Radioligand Binding Assays

These assays were used to determine the binding affinity (Ki) of this compound for the different alpha-1 adrenergic receptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the cloned human alpha-1a, alpha-1b, or alpha-1d adrenoceptor subtypes were utilized.[1]

-

Radioligand: [3H]prazosin, a well-characterized alpha-1 adrenergic receptor antagonist, was used as the radioligand.

-

Assay Principle: The assay is based on the principle of competition, where unlabeled this compound competes with a fixed concentration of [3H]prazosin for binding to the receptors in membrane preparations from the CHO cells.

-

General Procedure:

-

Membrane Preparation: CHO cells expressing the receptor subtype of interest are harvested and homogenized to prepare a crude membrane fraction.

-

Incubation: The cell membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of unlabeled this compound in a suitable buffer.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays: Inhibition of Phenylephrine-Induced Prostatic Pressure

This in-vivo assay was used to assess the functional antagonism of this compound on smooth muscle contraction in the prostate.

-

Animal Model: Anesthetized male dogs were used.[1]

-

Assay Principle: The alpha-1 adrenergic receptor agonist phenylephrine is administered to induce an increase in prostatic pressure. The ability of this compound to inhibit this response is then measured.

-

General Procedure:

-

Animal Preparation: Male dogs are anesthetized, and catheters are placed to measure intra-prostatic pressure and systemic blood pressure.

-

Baseline Measurement: A baseline prostatic pressure is established.

-

Phenylephrine Administration: Phenylephrine is administered intravenously to induce a consistent increase in prostatic pressure.

-

This compound Administration: this compound is administered intravenously at various doses.

-

Measurement of Inhibition: The phenylephrine-induced increase in prostatic pressure is measured again in the presence of this compound.

-

Data Analysis: The dose of this compound required to produce a 50% inhibition of the phenylephrine-induced increase in prostatic pressure is determined.

-

Conclusion

This compound is a potent and selective antagonist of the alpha-1D adrenergic receptor. This selectivity is evident from its low nanomolar Ki value for the human alpha-1D subtype. Its mechanism of action involves the competitive blockade of norepinephrine-mediated Gq protein signaling, leading to a reduction in intracellular calcium mobilization and subsequent smooth muscle relaxation. This targeted action on the alpha-1D adrenergic receptor likely contributes to its clinical efficacy in alleviating lower urinary tract symptoms associated with benign prostatic hyperplasia, particularly storage symptoms. Further research into the downstream signaling pathways modulated by this compound beyond the canonical Gq pathway may provide additional insights into its therapeutic effects.

References

- 1. This compound, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. [Pharmacological properties of this compound, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Naftopidil's Differential Binding Affinity for Alpha-1A vs. Alpha-1D Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Naftopidil, a selective alpha-1 adrenoceptor antagonist, with a particular focus on its differential affinity for the alpha-1A and alpha-1D adrenoceptor subtypes. This document synthesizes quantitative binding data, details common experimental protocols for affinity determination, and illustrates the distinct signaling pathways associated with these two receptor subtypes.

Core Topic: this compound's Receptor Selectivity

This compound is a pharmacological agent primarily utilized in the management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy is rooted in its function as an antagonist of alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of the lower urinary tract, including the prostate and bladder neck.[1] A key characteristic of this compound is its unique selectivity profile for the different alpha-1 adrenoceptor subtypes: alpha-1A, alpha-1B, and alpha-1D.

Notably, this compound exhibits a preferential binding affinity for the alpha-1D adrenoceptor subtype.[1][2][3][4][5] This selectivity is thought to contribute to its effectiveness in managing both storage and voiding symptoms of BPH.

Quantitative Binding Affinity Data

The binding affinity of this compound for alpha-1 adrenoceptor subtypes has been quantified in various studies, typically through radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

While absolute Ki values can vary between studies due to different experimental conditions, the relative affinity of this compound for the alpha-1D subtype over the alpha-1A subtype is a consistent finding. Some studies indicate that this compound has an approximately 3-fold higher affinity for the alpha-1D adrenoceptor compared to the alpha-1A subtype.[2][6] One study reported a Ki value of 11.6 nM for this compound in human prostatic membranes, which contain a mixed population of alpha-1 adrenoceptor subtypes.[7]

| Compound | Receptor Subtype | Reported Affinity (Relative) | Reported Ki (Prostatic Membranes) | Reference(s) |

| This compound | Alpha-1D | ~3-fold higher than Alpha-1A | [2][6] | |

| This compound | Alpha-1A | |||

| This compound | Alpha-1 (mixed) | 11.6 nM | [7] |

Note: There are discrepancies in the literature regarding the precise affinity ratios, which may be attributable to variations in experimental systems and methodologies across different laboratories.[6]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for alpha-1A and alpha-1D adrenoceptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of this compound to displace a radiolabeled ligand that is known to bind to these receptors, such as [3H]-prazosin.

Key Methodological Steps:

-

Membrane Preparation:

-

Cells stably expressing either the human alpha-1A or alpha-1D adrenoceptor subtype (e.g., CHO cells) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer and subjected to centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined.

-

-

Competitive Binding Assay:

-

The cell membrane preparation is incubated in the presence of a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-selective alpha-1 antagonist to determine non-specific binding.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding).

-

The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Signaling Pathways of Alpha-1A and Alpha-1D Adrenoceptors

Both alpha-1A and alpha-1D adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[8][9] Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Despite this common initial pathway, there are distinctions in their downstream signaling, particularly in the activation of the mitogen-activated protein kinase (MAPK) cascades.

Alpha-1A Adrenoceptor Signaling

The alpha-1A adrenoceptor is known to activate all three major MAPK pathways: the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[10] This broad activation of MAPK signaling suggests a role for the alpha-1A subtype in regulating a wide range of cellular processes, including cell growth and proliferation.[10]

Alpha-1D Adrenoceptor Signaling

In contrast to the alpha-1A subtype, the alpha-1D adrenoceptor exhibits a more restricted downstream signaling profile. While it also activates the canonical Gq/PLC/IP3/DAG pathway, its influence on the MAPK cascade is limited to the activation of the ERK pathway only.[10] This more focused signaling output may underlie some of the specific physiological roles attributed to the alpha-1D adrenoceptor.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Alpha 1 Adrenoceptor Antagonist Dose Increase Therapy: An Essential Strategy for Patients with Lower Urinary Tract Symptoms Associated with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicsinsurgery.com [clinicsinsurgery.com]

- 5. ics.org [ics.org]

- 6. mdpi.com [mdpi.com]

- 7. Binding characteristics of this compound and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

In Vitro Effects of Naftopidil on Prostate Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftopidil, an α1-adrenoceptor antagonist, has demonstrated potential anti-cancer properties in various in vitro studies on prostate cancer cell lines. This technical guide provides a comprehensive overview of these findings, focusing on the quantitative data, experimental methodologies, and the molecular pathways involved. The information presented is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Data Summary: Proliferation Inhibition and Cell Cycle Arrest

This compound has been shown to inhibit the growth of both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU145) prostate cancer cell lines. The primary mechanism of this anti-proliferative effect is the induction of G1 phase cell cycle arrest.

| Cell Line | IC50 (µM) | Observed Effects | References |

| LNCaP | ~20 - 22.2 | G1 cell cycle arrest, increased p21 and p27 expression | [1][2][3] |

| PC-3 | ~30 - 33.2 | G1 cell cycle arrest, increased p21 expression | [1][2][3] |

| DU145 | Not explicitly quantified | G0/G1 phase arrest | [1] |

| E9 (LNCaP subline) | Not explicitly quantified | G1 cell cycle arrest, increased p27 expression | [4] |

| AIDL (LNCaP subline) | Not explicitly quantified | Growth inhibition | [1][4] |

Experimental Protocols

Cell Culture

Androgen-sensitive LNCaP cells and their androgen low-sensitive (E9) and androgen-insensitive (AIDL) sublines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic/antimycotic solution.[4] Androgen-insensitive PC-3 cells are also cultured in RPMI-1640 with 10% FBS.[5] Prostate stromal cells (PrSC) are used to study the interaction between cancer cells and their microenvironment.[4]

Cell Proliferation Assay

The anti-proliferative effects of this compound are commonly assessed using a WST-8 assay with a Cell Counting Kit-8. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. The absorbance is then measured to determine the number of viable cells.

Flow Cytometry for Cell Cycle Analysis

To determine the effect of this compound on the cell cycle, treated and untreated cells are harvested, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][6]

Western Blot Analysis

Western blotting is employed to investigate the molecular mechanisms underlying this compound's effects. This technique is used to measure the expression levels of key proteins involved in cell cycle regulation (e.g., p21, p27) and signaling pathways (e.g., p-Smad2, p-Akt).[3][7][8]

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways implicated in prostate cancer progression.

TGF-β/Smad Pathway

This compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway by blocking the phosphorylation of Smad2.[7] This inhibition is a key mechanism behind its ability to induce apoptosis in prostate cancer cells.[7][9]

Caption: this compound inhibits TGF-β signaling by blocking Smad2 phosphorylation.

Akt Signaling Pathway

In androgen-insensitive PC-3 cells, this compound has been observed to reduce the phosphorylation of Akt.[3][8] The inhibition of the Akt pathway is significant as it is a central node in cell survival and proliferation.

Caption: this compound inhibits the pro-survival Akt signaling pathway in PC-3 cells.

This compound in Combination Therapies

The potential of this compound to enhance the efficacy of standard prostate cancer treatments has been investigated.

Combination with Docetaxel

When combined with the chemotherapeutic agent docetaxel, this compound has been shown to have a synergistic effect on inducing apoptosis in both LNCaP and PC-3 cells.[10][11] This suggests that this compound may be a valuable adjunct to chemotherapy, potentially allowing for lower, less toxic doses of docetaxel.[11]

Combination with Radiotherapy

In studies involving PC-3 cells, the addition of this compound to radiotherapy resulted in a more significant delay in tumor growth compared to either treatment alone.[8] The proposed mechanism involves the suppression of radiotherapy-induced upregulation of the antioxidant enzyme manganese superoxide dismutase (MnSOD), an effect linked to this compound's inhibition of Akt phosphorylation.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Combination treatment with this compound increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of prostate cancer incidence by this compound, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination treatment with this compound increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Repurposing of Naftopidil: A Technical Guide to Non-Urological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naftopidil, an α1-adrenoceptor antagonist, has long been utilized in the clinical management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[1] Beyond its established urological applications, a growing body of preclinical evidence highlights its potential as a repurposed therapeutic agent in oncology and other non-urological fields. This technical guide provides a comprehensive overview of the core preclinical research on this compound, focusing on its anti-cancer properties and emerging evidence in neurobiology and cardiovascular medicine. The information is curated to support researchers, scientists, and drug development professionals in exploring the broader therapeutic utility of this molecule.

Oncological Applications: A Primary Focus of Preclinical Research

Preclinical studies have extensively investigated the anti-neoplastic effects of this compound across a range of cancer types. The primary mechanisms of action identified are the induction of cell cycle arrest and apoptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies on this compound's anti-cancer efficacy.

Table 1: In Vitro Anti-Proliferative and Cytotoxic Effects of this compound

| Cancer Type | Cell Line | IC50 (µM) | Key Findings |

| Prostate Cancer | LNCaP (androgen-sensitive) | ~20 - 22.2 ± 4.0 | G1 cell cycle arrest; Increased p21(cip1) and p27(kip1) expression.[3] |

| PC-3 (androgen-insensitive) | ~30 - 33.2 ± 1.1 | G1 cell cycle arrest; Increased p21(cip1) expression.[3] | |

| E9 (androgen low-sensitive LNCaP subline) | - | Antiproliferative effects; G1 cell-cycle arrest.[4] | |

| Ovarian Cancer | SKOV3 | - | Anti-proliferative effect.[5] |

| IGROV1-R10 | - | Anti-proliferative effect.[5] | |

| Malignant Pleural Mesothelioma | NCI-H2052 | - | Induction of apoptosis; Upregulation of TNF-α mRNA; Increased FasL secretion; Activation of caspase-3 and -8.[6] |

| Bladder Cancer | - | - | Cytotoxic effects.[7] |

| Renal Cancer | - | - | Cytotoxic effects.[7] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Type | Animal Model | This compound Dosage | Key Findings |

| Prostate Cancer | Nude mice with PC-3 xenografts | Oral administration | Inhibition of tumor growth compared to vehicle-treated controls.[3] |

| E9 cells grafted with PrSC in vivo | 10 mg/kg/day (oral) for 28 days | Significant reduction in tumor growth.[6] | |

| Malignant Pleural Mesothelioma | Mouse model | - | Drastic suppression of tumor growth.[6] |

Signaling Pathways in Oncology

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: this compound induces a G1 phase cell cycle arrest in prostate cancer cells.[3][4] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors p21(cip1) and p27(kip1).[3]

-

Apoptosis Induction: this compound promotes apoptosis in cancer cells through various mechanisms. It has been shown to modulate the expression of pro-apoptotic members of the Bcl-2 family.[2] In malignant pleural mesothelioma cells, this compound upregulates TNF-α and increases FasL secretion, leading to the activation of caspase-8 and caspase-3.[6]

-

Inhibition of TGF-β Signaling: this compound has been found to interfere with the transforming growth factor-β (TGF-β) signaling pathway by blocking the phosphorylation of Smad2.[8] This pathway is often implicated in tumor progression and metastasis.

Experimental Protocols

A representative experimental workflow for assessing the in vivo anti-tumor efficacy of this compound is outlined below.

Emerging Non-Urological Applications

While the preponderance of preclinical research has been in oncology, some studies suggest potential applications of this compound in other non-urological areas.

Neurobiological Effects

Preclinical evidence for this compound's role in the central and peripheral nervous systems is still in its early stages. One study using rat spinal cord slices demonstrated that this compound can decrease the peak amplitudes of Aδ and C fiber-evoked excitatory postsynaptic currents (EPSCs) in substantia gelatinosa neurons. This suggests a potential modulatory role in nociceptive signaling pathways.

Cardiovascular and Anti-inflammatory Effects

Originally developed as an antihypertensive agent, this compound's cardiovascular effects are primarily linked to its α1-adrenoceptor antagonism, leading to vasodilation.[9] In a rat model of bladder outlet obstruction, this compound treatment was shown to improve bladder microcirculation and suppress the infiltration of inflammatory cells, indicating a potential anti-inflammatory effect in the context of tissue injury and ischemia.[10]

Conclusion and Future Directions

The existing preclinical data strongly support the repositioning of this compound as a potential anti-cancer therapeutic. Its well-defined mechanisms of action, involving cell cycle arrest and apoptosis induction, coupled with positive in vivo efficacy, warrant further investigation and potential clinical translation.

The preliminary findings in neurobiology and inflammation, while intriguing, are less developed. Future preclinical research should focus on:

-

Elucidating the neuroprotective potential of this compound in established models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Investigating the broader anti-inflammatory and cardiovascular effects of this compound beyond its α1-adrenoceptor antagonist activity, particularly in models of cardiovascular disease and chronic inflammation.

A deeper understanding of this compound's molecular targets and signaling pathways in these non-urological contexts will be crucial for unlocking its full therapeutic potential.

References

- 1. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of High Concentrations of this compound on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pharmaceutical evaluation of this compound enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacological properties of this compound, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of this compound on Plasma Monoamine Levels and Lower Urinary Tract Symptoms Associated with Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scitechdaily.com [scitechdaily.com]

- 10. A Preclinical Model for Parkinson’s Disease Based on Transcriptional Gene Activation via KEAP1/NRF2 to Develop New Antioxidant Therapies | MDPI [mdpi.com]

Investigating Naftopidil's potential as a repurposed anti-cancer drug.

An In-depth Technical Guide for Researchers

December 14, 2025

Abstract

Naftopidil, an α1-adrenergic receptor antagonist primarily used for the treatment of benign prostatic hyperplasia, is emerging as a promising candidate for drug repurposing in oncology. A growing body of preclinical evidence demonstrates its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer types, including prostate, renal, bladder, ovarian, and malignant mesothelioma. Notably, its anti-cancer mechanisms appear to be largely independent of its α1-adrenoceptor blocking activity, suggesting novel modes of action. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, detailing its effects on key signaling pathways, summarizing quantitative efficacy data, and providing detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in cancer.

Introduction

Drug repurposing represents an accelerated and cost-effective strategy for expanding the therapeutic armamentarium against cancer. This compound has garnered significant attention in this regard, with numerous studies highlighting its ability to inhibit cancer cell growth both in vitro and in vivo. Its multifaceted mechanism of action, which includes the induction of cell cycle arrest and apoptosis, positions it as a compelling candidate for further investigation, either as a monotherapy or in combination with existing anti-cancer agents.

Quantitative Data on this compound's Anti-Cancer Efficacy

The anti-cancer effects of this compound have been quantified in various cancer models. The following tables summarize key efficacy data from published studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |

| Prostate Cancer | LNCaP (androgen-sensitive) | 22.2 ± 4.0 | Cell Growth Assay | |

| Prostate Cancer | PC-3 (androgen-insensitive) | 33.2 ± 1.1 | Cell Growth Assay | |

| Renal Cell Carcinoma | ACHN | Not specified, but effective | Cell Proliferation Assay | |

| Renal Cell Carcinoma | Caki-2 | Not specified, but effective | Cell Proliferation Assay | |

| Bladder Cancer | T-24 | Not specified, but effective | Cell Viability Assay | |

| Bladder Cancer | KK-47 | Not specified, but effective | Cell Viability Assay | |

| Ovarian Cancer | SKOV3 | Cytostatic at 50 µM | Cell Growth Assay | |

| Ovarian Cancer | IGROV1-R10 | Cytostatic at 50 µM | Cell Growth Assay | |

| Malignant Mesothelioma | NCI-H2052 | Not specified, but effective | Apoptosis Assay |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |

| Prostate Cancer | PC-3 | 10 mg/kg/day (oral) | Significant reduction in tumor growth | |

| Renal Cell Carcinoma | ACHN | 10 mg/kg/day (oral) | Significant reduction in tumor weight | |

| Bladder Cancer | KK-47 | Not specified | Reduction in tumor volume | |

| Malignant Mesothelioma | NCI-H2052 | Not specified | Drastic suppression of tumor growth |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways.

G1 Cell Cycle Arrest

A primary mechanism of this compound's anti-proliferative action is the induction of G1 phase cell cycle arrest. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1. These proteins bind to and inhibit the activity of cyclin-CDK complexes, primarily Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for the G1 to S phase transition.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is mediated through both the intrinsic and extrinsic pathways. This compound has been shown to upregulate the expression of pro-apoptotic BH3-only proteins like Bim, Puma, and Noxa, which antagonize anti-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. Additionally, this compound can increase the expression of TNF-α and the secretion of FasL, triggering the extrinsic apoptosis pathway through death receptor activation and subsequent activation of caspase-8. Both pathways converge on the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.

Modulation of Other Key Signaling Pathways

This compound's anti-cancer activity is further attributed to its influence on several other signaling cascades:

-

PI3K/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt in some cancer cell lines, such as androgen-insensitive prostate cancer cells. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth; its inhibition by this compound contributes to its anti-tumor effects.

-

TGF-β Signaling: this compound can block Smad2 phosphorylation, a key step in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of TGF-β signaling is implicated in cancer progression, and its inhibition by this compound may contribute to the reduced incidence of prostate cancer observed in some studies.

-

ER Stress and JNK/c-Jun Pathways: In ovarian cancer cells, this compound has been reported to induce the expression of BH3-only proteins through the activation of the endoplasmic reticulum (ER) stress pathway, involving the transcription factor ATF4, or through the JNK/c-Jun pathway, depending on the cellular context.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-cancer effects of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

a) MTT/WST-1 Assay:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Add 10 µl of MTT (5 mg/ml in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

b) Trypan Blue Exclusion Assay:

-

Plate cells in 6-well plates and treat with this compound as described above.

-

After treatment, detach the cells using trypsin and resuspend them in complete medium.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of viable cells.

Cell Cycle Analysis

Objective: To analyze the effect of this compound on cell cycle distribution.

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Objective: To detect and quantify this compound-induced apoptosis.

a) TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

-

Perform the TUNEL staining according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

b) Western Blot Analysis for Apoptosis Markers:

-

Treat cells with this compound, and prepare whole-cell lysates.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, Bim, Puma, or Noxa.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Implant cancer cells (e.g., 1-5 x 106 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into control and treatment groups.

-

Administer this compound orally (e.g., 10 mg/kg/day) or via another appropriate route. The control group should receive the vehicle.

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

This compound has demonstrated significant potential as a repurposed anti-cancer agent. Its ability to induce cell cycle arrest and apoptosis through multiple signaling pathways, largely independent of its α1-adrenergic receptor antagonism, makes it an attractive candidate for further development. The data summarized in this guide provide a strong rationale for continued investigation into its therapeutic utility.

Future research should focus on:

-

Identifying the direct molecular targets of this compound to better understand its α1-adrenoceptor-independent anti-cancer mechanisms.

-

Evaluating the efficacy of this compound in combination with standard-of-care chemotherapies and targeted agents to explore potential synergistic effects.

-

Conducting well-designed clinical trials to translate the promising preclinical findings into tangible benefits for cancer patients.

This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring this compound's full potential in the fight against cancer.

The Molecular Mechanisms of Naftopidil's Anti-Proliferative Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftopidil, an α1-adrenoceptor antagonist traditionally used for the treatment of benign prostatic hyperplasia, has demonstrated significant anti-proliferative and cytotoxic effects across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of the molecular pathways underpinning these effects, providing a comprehensive resource for researchers and drug development professionals. The anti-cancer properties of this compound appear to be multifaceted, primarily involving the induction of cell cycle arrest at the G0/G1 phase and the activation of apoptotic pathways. Notably, a growing body of evidence suggests that these anti-tumor activities are largely independent of its α1-adrenoceptor antagonist function, pointing towards off-target mechanisms that are of significant interest for oncological applications. This document details the key signaling pathways affected by this compound, presents quantitative data on its efficacy, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the molecular interactions.

Introduction

The repositioning of existing drugs for new therapeutic indications offers a streamlined approach to drug development. This compound, a well-established treatment for benign prostatic hyperplasia, has emerged as a promising candidate for drug repurposing in oncology.[1][2] Initial clinical observations of a reduced incidence of prostate cancer in patients prescribed this compound spurred further investigation into its anti-cancer properties.[1][2] Subsequent in vitro and in vivo studies have confirmed its anti-proliferative and cytotoxic effects in various cancer types, including prostate, renal, bladder, and mesothelioma.[1][2][3] This guide provides an in-depth examination of the molecular pathways through which this compound exerts its anti-proliferative effects.

Core Molecular Mechanisms

This compound's anti-proliferative action is primarily attributed to two interconnected cellular processes: cell cycle arrest and induction of apoptosis . These effects are mediated through the modulation of several key signaling pathways.

G0/G1 Phase Cell Cycle Arrest

A consistent finding across multiple studies is the ability of this compound to induce cell cycle arrest in the G0/G1 phase.[4][5][6] This blockade prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. The primary mechanism for this G1 arrest involves the upregulation of cyclin-dependent kinase (CDK) inhibitors.

-

Upregulation of p21cip1 and p27kip1: this compound treatment has been shown to significantly increase the expression of the CDK inhibitors p21cip1 and p27kip1 in various cancer cell lines, including prostate and renal cancer cells.[1][5][7] These proteins bind to and inactivate cyclin-CDK complexes, specifically CDK2, which is essential for the G1/S transition.[1] The induction of p21cip1 and p27kip1 by this compound appears to be p53-independent in some cell lines.[1]

-

Downregulation of CDK2: Concurrently with the increase in CDK inhibitors, this compound treatment leads to a decrease in the expression of CDK2.[1] This reduction further contributes to the G1 phase arrest.

Induction of Apoptosis

At higher concentrations, this compound transitions from a cytostatic to a cytotoxic agent, inducing programmed cell death (apoptosis) in cancer cells.[1] The apoptotic cascade is initiated through both extrinsic and intrinsic pathways.

-

Caspase Activation: A key event in this compound-induced apoptosis is the activation of caspases. Studies have demonstrated the activation of initiator caspase-8 and executioner caspase-3 in mesothelioma and other cancer cell lines following this compound treatment.[1][8][9]

-

Modulation of Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. A decrease in the anti-apoptotic protein Bcl-2 has been observed in prostate cancer cells from men treated with this compound.[10]

-

Extrinsic Pathway Activation: In some instances, this compound has been shown to increase the expression of TNF-α mRNA and the secretion of Fas-Ligand (FasL), suggesting an activation of the death receptor-mediated extrinsic apoptotic pathway.[1][11]

Modulation of Key Signaling Pathways

The anti-proliferative effects of this compound are also linked to its ability to modulate critical intracellular signaling pathways that regulate cell growth, survival, and proliferation.

-

Inhibition of the PI3K/Akt Pathway: this compound has been shown to reduce the phosphorylation of Akt in prostate and gastric cancer cells.[1][2] The PI3K/Akt pathway is a central regulator of cell survival, and its inhibition can sensitize cancer cells to apoptosis.

-

Inhibition of the TGF-β Pathway: There is evidence that this compound can reduce the activity of the TGF-β pathway by decreasing the phosphorylation of Smad2 in HeLa cells.[1][10] The TGF-β pathway has a complex, context-dependent role in cancer, but its inhibition can disrupt tumor growth and progression in some cases.

α1-Adrenoceptor-Independent Mechanisms

Several studies have provided compelling evidence that the anti-cancer effects of this compound are independent of its α1-adrenoceptor antagonist activity.[1][8][9][12] For instance, the anti-proliferative effects are not consistently mimicked by other α1-adrenoceptor antagonists, and knockdown of the α1D-adrenoceptor can enhance, rather than inhibit, cell viability in some cancer cell lines.[1] This suggests that this compound acts through "off-target" mechanisms to achieve its anti-tumor effects.

Quantitative Data on Anti-Proliferative Effects

The following tables summarize the quantitative data from various studies on the anti-proliferative effects of this compound on different cancer cell lines.

Table 1: In Vitro Cytostatic and Cytotoxic Effects of this compound

| Cell Line | Cancer Type | Effect | IC50 (µM) | Key Molecular Changes |

| LNCaP | Prostate | Anti-proliferative, G0/G1 arrest | ~20 - 22.2 | ↑ p21cip1, ↑ p27kip1 |

| PC-3 | Prostate | Anti-proliferative, G0/G1 arrest | ~30 - 33.2 | ↑ p21cip1, ↓ Akt phosphorylation |

| E9 | Prostate | Anti-proliferative, G0/G1 arrest | - | ↑ p27kip1 |

| ACHN | Renal | Anti-proliferative, G0/G1 arrest | - | ↑ p21cip1, ↓ CDK2 |

| Caki-2 | Renal | Anti-proliferative, G0/G1 arrest | - | ↑ p21cip1, ↓ CDK2 |

| NCI-H28 | Mesothelioma | Apoptosis | >50 | ↑ Caspase-3, ↑ Caspase-8 |

| NCI-H2052 | Mesothelioma | Apoptosis | >50 | ↑ Caspase-3, ↑ Caspase-8, ↑ TNF-α mRNA, ↑ FasL secretion |

| NCI-2452 | Mesothelioma | Apoptosis | >50 | ↑ Caspase-3, ↑ Caspase-8 |

| MSTO-211H | Mesothelioma | Apoptosis | >50 | ↑ Caspase-3, ↑ Caspase-8 |

| HGC27 | Gastric | Apoptosis, Autophagy | - | ↓ Akt phosphorylation |

| HeLa | Cervical | - | - | ↓ Smad2 phosphorylation |

Data compiled from multiple sources.[1][5][13]

Experimental Protocols

The findings described in this guide are based on a variety of standard molecular and cellular biology techniques. Below are detailed methodologies for the key experiments cited.

Cell Culture

-

Cell Lines: Human cancer cell lines such as LNCaP, PC-3 (prostate), ACHN, Caki-2 (renal), NCI-H28, NCI-H2052, NCI-2452, MSTO-211H (mesothelioma), and HGC27 (gastric) were used.

-

Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.[8]

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell viability, cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) was then added to each well. After incubation, the formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

WST-1 Assay: Similar to the MTT assay, this colorimetric assay measures cell proliferation and viability.

Cell Cycle Analysis

-

Flow Cytometry: Cells treated with this compound were harvested, washed with PBS, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][5]

Apoptosis Assays

-

Annexin V/PI Staining: To quantify apoptosis, cells were stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes). The stained cells were then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

TUNEL Staining: Terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling (TUNEL) staining was used to detect DNA fragmentation, a hallmark of apoptosis.[9]

-

Caspase Activity Assays: The activity of caspases (e.g., caspase-3, -8, -9) was measured using colorimetric or fluorometric assays with specific caspase substrates.[8][9]

Western Blotting

-

Protein Extraction and Quantification: Cells were lysed in RIPA buffer, and the protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p21, p27, CDK2, Akt, p-Akt, Smad2, Bcl-2, cleaved caspase-3). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was often used as a loading control.[10][14]

Additional Anti-Cancer Mechanisms

Beyond cell cycle arrest and apoptosis, this compound exhibits other anti-cancer properties that contribute to its overall anti-proliferative effect.

Anti-Angiogenic Effects

This compound has been shown to possess anti-angiogenic properties by reducing microvessel density (MVD) in in vivo models of renal and prostate cancer.[2][14] This effect may be mediated by the induction of G1 cell cycle arrest in vascular endothelial cells.[14][15]

Modulation of the Tumor Microenvironment

The tumor microenvironment plays a crucial role in cancer progression. This compound can disrupt the supportive interactions between tumor cells and stromal cells. It has been shown to inhibit the proliferation of prostate stromal fibroblasts (PrSC) and reduce their secretion of interleukin-6 (IL-6), a growth factor for prostate cancer cells.[1][4]

Conclusion and Future Directions

This compound exhibits robust anti-proliferative effects against a variety of cancer cells through a multi-pronged molecular mechanism that includes G0/G1 cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways such as PI3K/Akt and TGF-β. The growing evidence for an α1-adrenoceptor-independent mechanism of action is particularly compelling, suggesting that this compound's anti-cancer properties are distinct from its primary pharmacological function. The ability of this compound to also exert anti-angiogenic effects and disrupt the tumor microenvironment further enhances its potential as a repurposed anti-cancer agent.

Future research should focus on further delineating the precise molecular targets responsible for this compound's off-target effects. Identifying these targets will not only provide a deeper understanding of its anti-cancer mechanisms but also pave the way for the development of more potent and selective analogues. Furthermore, prospective randomized clinical trials are warranted to validate the promising pre-clinical findings and establish the clinical utility of this compound, either as a monotherapy or in combination with existing anti-cancer treatments, for various malignancies.[2] The synergistic effects observed when this compound is combined with radiotherapy or chemotherapy in pre-clinical models suggest that it could be a valuable addition to current cancer treatment regimens.[1][15][16]

References

- 1. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Oral this compound suppresses human renal-cell carcinoma by inducing G(1) cell-cycle arrest in tumor and vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. This compound induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduction of prostate cancer incidence by this compound, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Piperazine-based Alpha-1 AR Blocker, this compound, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Combination treatment with this compound increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Additive this compound treatment synergizes docetaxel-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Naftopidil's Effect on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftopidil is a selective α1-adrenoceptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH).[1][2][3][4] Beyond its established role in urology, this compound exhibits a noteworthy secondary pharmacological action: the modulation of intracellular calcium ([Ca2+]) concentration. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences [Ca2+]i, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. Understanding this dual action is critical for researchers and drug development professionals exploring the full therapeutic potential and side-effect profile of this compound and related compounds.

Core Mechanisms of Action

This compound's impact on intracellular calcium concentration is primarily twofold:

-

Antagonism of α1-Adrenoceptors: this compound binds to and blocks α1-adrenoceptors, which are G-protein coupled receptors (GPCRs).[5][6] Specifically, these receptors are coupled to Gq/11 proteins.[7][8] Activation of α1-adrenoceptors by endogenous agonists like norepinephrine triggers a signaling cascade that leads to an increase in intracellular calcium. By blocking these receptors, this compound effectively inhibits this pathway.

-

Direct Blockade of Calcium Channels: Independent of its α1-adrenoceptor antagonism, this compound has been shown to directly block voltage-operated calcium channels, particularly L-type calcium channels.[9][10] This action inhibits the influx of extracellular calcium into the cell.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from various studies, illustrating the potency of this compound in its dual mechanisms of action.

Table 1: this compound's Affinity for α1-Adrenoceptors

| Parameter | Value | Species/Tissue | Reference |

| Ki | 58.3 nM | Rat brain | [6] |

| pA2 | 7.10 | Rat aorta | [6] |

Table 2: this compound's Calcium Channel Blocking Activity

| Parameter | Value | Cell Type/Tissue | Reference |

| pD2 (for ICa inhibition) | 6.4 | Guinea pig ventricular cardiomyocytes | [9] |

| % Inhibition of ICa | 53.5% | Guinea pig ventricular cardiomyocytes | [9] |

| pA2 (Ca2+ antagonism) | 5.90 | Rat aorta | [6] |

Table 3: Functional Effects of this compound

| Effect | IC50 Value | Cell Line | Reference |

| Growth Inhibition | 22.2 ± 4.0 µM | LNCaP (androgen-sensitive prostate cancer) | [1] |

| Growth Inhibition | 33.2 ± 1.1 µM | PC-3 (androgen-insensitive prostate cancer) | [1] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

α1-Adrenoceptor Signaling and this compound's Inhibition

Caption: this compound blocks the α1-adrenoceptor, inhibiting the Gq-PLC-IP3 pathway and subsequent intracellular Ca2+ release.

This compound's Direct Effect on L-type Calcium Channels

References

- 1. This compound, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α1D/A-adrenoceptor antagonist this compound for the male lower urinary tract symptoms associated with benign prostatic hyperplasia: efficacy of dose increase therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of two alpha1-adrenoceptor antagonists, this compound and tamsulosin hydrochloride, in the treatment of lower urinary tract symptoms with benign prostatic hyperplasia: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. This compound, a new adrenoceptor blocking agent with Ca(2+)-antagonistic properties: interaction with adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a new alpha-adrenoceptor blocking agent with calcium antagonistic properties: characterization of Ca2+ antagonistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Efficacy and Safety of this compound Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Naftopidil including absorption, distribution, metabolism, and excretion.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of naftopidil, an α1-adrenergic receptor antagonist. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Absorption

This compound is rapidly absorbed following oral administration.[1] However, it undergoes significant first-pass metabolism, which results in a relatively low bioavailability in healthy individuals.[1][2]

Bioavailability and Peak Plasma Concentration

In healthy adult Japanese male volunteers who received a single 50 mg oral dose of this compound after a meal, the peak plasma concentration (Cmax) was observed at approximately 2.20 hours (Tmax).[3] The absolute bioavailability in healthy subjects is approximately 17%, indicating extensive first-pass metabolism.[2] However, in patients with hepatic dysfunction, the bioavailability is significantly higher.[2][4]

Table 1: Pharmacokinetic Parameters of this compound After a Single Oral 50 mg Dose in Healthy Subjects

| Parameter | Mean ± SD | Unit | Reference |

| Tmax | 2.20 ± 1.04 | hours | [3] |

| Cmax | 58.6 ± 24.2 | ng/mL | [3] |

| AUC0–∞ | 311.6 ± 54.3 | ng·hour/mL | [3] |

| Bioavailability | 17 (median 16) | % | [2][4] |

Table 2: Pharmacokinetic Parameters of this compound in Rats After Single Oral Doses

| Dose (mg/kg) | Tmax (h) | T1/2β (h) |

| 10 | 0.42 - 0.90 | 7.08 |

| 20 | 0.42 - 0.90 | 4.78 |

| 30 | 0.42 - 0.90 | 5.83 |

| Source:[5] |

Distribution

Following absorption, this compound is widely distributed throughout the body.[1] It exhibits a high degree of binding to plasma proteins.

Protein Binding and Tissue Distribution

In rats, 82% to 97% of this compound in the plasma was shown to be bound to protein.[5] Studies in rats following a single oral dose of 20 mg/kg showed that the highest concentrations of the drug were found in the intestine, liver, and lung at 15 minutes post-administration.[5] At 6 hours, the highest concentration was observed in the utero-ovarian tissue.[5]

Metabolism

This compound is extensively metabolized, primarily in the liver.[1][6] The main metabolic pathways involve demethylation and hydroxylation.[1][2]

Metabolic Enzymes and Pathways

The hepatic metabolism of this compound is predominantly carried out by the cytochrome P450 isoenzymes CYP2C9 and CYP2C19.[1] In patients with hepatic dysfunction, the metabolism of this compound is impaired, leading to increased plasma levels and a longer half-life.[1][2]

Excretion

The primary route of excretion for this compound and its metabolites is through the bile.[3] Renal excretion of the unchanged drug is minimal.

Routes of Elimination

Studies have shown that the recovery of the intact form of this compound in urine is not more than 0.01% of the administered dose.[3] In rats, the total excretion of the parent compound in urine and feces was less than 1% of the dose, further indicating extensive metabolism prior to excretion.[5]

Half-Life

The elimination half-life (T1/2β) of this compound in healthy subjects after a single 50 mg oral dose is approximately 13.2 hours.[3] However, this is significantly prolonged in individuals with hepatic impairment.[2][4] In patients with hepatic dysfunction, the half-life was reported to be 16.6 ± 19.3 hours compared to 5.4 ± 3.2 hours in healthy controls after oral administration.[2][4]

Experimental Protocols

The pharmacokinetic parameters of this compound have been determined through various experimental studies, primarily utilizing high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) for quantification in biological matrices.

Bioanalytical Method for Pharmacokinetic Studies

A common approach for quantifying this compound in human plasma involves protein precipitation followed by liquid-liquid extraction and subsequent analysis by LC-MS/MS. A stable isotope-labeled internal standard, such as this compound-d5, is typically used to ensure accuracy and precision.[7]

Sample Preparation Protocol: [7]

-

To 200 µL of a plasma sample, 50 µL of an internal standard working solution (this compound-d5) is added.

-

The sample is vortexed for 30 seconds.

-

1 mL of methyl tertiary butyl ether (MTBE) is added, and the mixture is vortexed for 5 minutes.

-

The sample is centrifuged at 10,000 x g for 10 minutes at 4°C.

-

The upper organic layer is transferred to a clean tube.

-

The solvent is evaporated under a gentle stream of nitrogen at 40°C.

-

The residue is reconstituted in 200 µL of the mobile phase.

-

The reconstituted sample is then analyzed by LC-MS/MS.

HPLC Method Details: [8]

-

Column: C18 packing (10 micron)

-

Mobile Phase: Methanol-acetonitrile-water-0.2 mol/L HAc-0.2 mol/L NaAc (50:45:5:0.9:0.1)

-

Detection: UV at 232 nm

-

Internal Standard: Metoprolol

-

Lower Limit of Detection: 5 ng/mL

This technical guide synthesizes the available pharmacokinetic data for this compound. Researchers and drug development professionals should consider the significant impact of first-pass metabolism and hepatic function on the disposition of this compound. The provided experimental methodologies offer a foundation for designing further pharmacokinetic and bioequivalence studies.

References

- 1. Drug Repositioning of the α1-Adrenergic Receptor Antagonist this compound: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound, a novel anti-hypertensive drug, in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetic profile of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. [Methodological study on the determination of this compound concentration in biological samples by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Naftopidil in In Vivo Rodent Models of Benign Prostatic Hyperplasia (BPH)

These application notes provide a comprehensive overview and detailed protocols for utilizing naftopidil in testosterone-induced rodent models of Benign Prostatic Hyperplasia (BPH). The information is intended for researchers, scientists, and professionals in drug development investigating the efficacy and mechanisms of BPH therapies.

Introduction

Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS)[1]. Animal models are crucial for understanding the pathophysiology of BPH and for the preclinical evaluation of new therapies[2]. The testosterone-induced BPH model in castrated rats is a well-established and facile model that mimics key clinical features, including increased prostate size, urinary frequency, and reduced voided volume[2][3].

This compound is an α1-adrenergic receptor (α1-AR) antagonist used for the treatment of BPH[4][5]. Its mechanism involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow[4]. Uniquely, this compound exhibits a higher affinity for the α1D-adrenergic receptor subtype compared to the α1A subtype, which is predominantly located in the prostate[1][4]. This dual antagonism of α1A and α1D receptors may contribute to its efficacy in improving both voiding and storage symptoms associated with BPH[5][6].

Mechanism of Action: this compound Signaling Pathway

This compound functions by blocking α1-adrenergic receptors located on the smooth muscle cells of the prostate, prostatic urethra, and bladder neck[4][6]. Stimulation of these receptors by norepinephrine normally causes muscle contraction, contributing to bladder outlet obstruction in BPH. This compound's antagonism, particularly of the α1A and α1D subtypes, leads to smooth muscle relaxation, alleviating pressure on the urethra and improving LUTS[4][6]. The blockade of α1D receptors, also found in the bladder and spinal cord, is thought to be particularly effective for storage symptoms like urinary urgency and frequency[1][4].

References

- 1. This compound for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The role of this compound in the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of this compound in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Naftopidil Cytotoxicity

Introduction

Naftopidil, an α1-adrenoceptor antagonist, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, independent of its primary receptor-blocking activity.[1][2][3] These properties position this compound as a potential candidate for drug repurposing in oncology. This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of this compound in cell culture-based assays. The methodologies outlined are essential for researchers, scientists, and professionals in drug development investigating the anti-cancer potential of this compound.

Application Notes

This compound has been shown to reduce cell viability and induce apoptosis in a variety of cancer cell lines, including those of the bladder, prostate, and mesothelioma.[1][2][4] The cytotoxic effects are often observed at concentrations higher than 50 µM when used as a single agent.[1] However, at lower concentrations, it can act synergistically with other anti-cancer treatments like docetaxel and radiotherapy.[1][5][6]